molecular formula C20H24N4 B6419784 2-methyl-3-((4-methylpiperazin-1-yl)(pyridin-4-yl)methyl)-1H-indole CAS No. 622796-11-6

2-methyl-3-((4-methylpiperazin-1-yl)(pyridin-4-yl)methyl)-1H-indole

Cat. No.: B6419784
CAS No.: 622796-11-6
M. Wt: 320.4 g/mol
InChI Key: BLYAYCLKDQAOOO-UHFFFAOYSA-N
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Description

2-methyl-3-((4-methylpiperazin-1-yl)(pyridin-4-yl)methyl)-1H-indole is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that combines an indole core with a piperazine and pyridine moiety, making it a valuable molecule in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-((4-methylpiperazin-1-yl)(pyridin-4-yl)methyl)-1H-indole typically involves multi-step organic reactions. One common method includes the condensation of 2-methylindole with 4-methylpiperazine and pyridine-4-carbaldehyde under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent, such as acetic acid in ethanol, and requires refluxing for several hours .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated reactors and continuous flow systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-((4-methylpiperazin-1-yl)(pyridin-4-yl)methyl)-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-methyl-3-((4-methylpiperazin-1-yl)(pyridin-4-yl)methyl)-1H-indole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-methyl-3-((4-methylpiperazin-1-yl)(pyridin-4-yl)methyl)-1H-indole involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The compound’s structure allows it to fit into the active sites of target proteins, influencing pathways related to cell growth, apoptosis, and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-3-((4-methylpiperazin-1-yl)(pyridin-4-yl)methyl)-1H-indole stands out due to its unique combination of indole, piperazine, and pyridine moieties, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications, particularly in medicinal chemistry and drug development .

Properties

IUPAC Name

2-methyl-3-[(4-methylpiperazin-1-yl)-pyridin-4-ylmethyl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4/c1-15-19(17-5-3-4-6-18(17)22-15)20(16-7-9-21-10-8-16)24-13-11-23(2)12-14-24/h3-10,20,22H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLYAYCLKDQAOOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(C3=CC=NC=C3)N4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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